molecular formula C24H21N3O2 B3608652 N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3608652
M. Wt: 383.4 g/mol
InChI Key: ONONRADOJBFJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as EMD 1214063, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is a serine/threonine protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential target for cancer therapy.

Mechanism of Action

N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide 1214063 inhibits the kinase activity of CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and plays a crucial role in cell cycle arrest, DNA repair, and cell survival. Inhibition of CHK1 prevents the activation of the DNA damage response pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects
Inhibition of CHK1 by this compound 1214063 results in several biochemical and physiological effects in cancer cells. It leads to decreased cell viability, increased apoptosis, and increased DNA damage in response to DNA-damaging agents. This compound 1214063 also enhances the activity of the immune system against cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide 1214063 has several advantages for lab experiments. It is a potent and selective inhibitor of CHK1, making it an ideal tool for studying the role of CHK1 in cancer biology. This compound 1214063 has also been shown to enhance the activity of DNA-damaging agents, making it a useful tool for studying combination therapies. However, this compound 1214063 has some limitations, including its poor solubility and stability, which can affect its pharmacokinetic properties in vivo.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide 1214063. One potential direction is to study the combination of this compound 1214063 with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another direction is to study the pharmacokinetic properties of this compound 1214063 in vivo and develop more stable and soluble analogs. Additionally, the role of CHK1 in other biological processes, such as cell differentiation and senescence, could be studied using this compound 1214063 as a tool.

Scientific Research Applications

N-(2-ethoxyphenyl)-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide 1214063 has been extensively studied in preclinical models of cancer. It has been shown to enhance the cytotoxicity of DNA-damaging agents such as cisplatin and gemcitabine in various cancer cell lines. This compound 1214063 has also been shown to inhibit tumor growth in xenograft models of human cancer.

properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-3-29-22-13-5-4-12-20(22)27-24(28)18-15-21(19-11-6-7-14-25-19)26-23-16(2)9-8-10-17(18)23/h4-15H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONONRADOJBFJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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